molecular formula C5H9F2NO B572812 3,3-Difluoropiperidin-4-OL CAS No. 1239596-54-3

3,3-Difluoropiperidin-4-OL

Cat. No.: B572812
CAS No.: 1239596-54-3
M. Wt: 137.13
InChI Key: JUQGDOXIAAIQGK-UHFFFAOYSA-N
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Description

3,3-Difluoropiperidin-4-OL is a fluorinated piperidine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoropiperidin-4-OL typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoropiperidin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized piperidine derivatives .

Scientific Research Applications

3,3-Difluoropiperidin-4-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoropiperidin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoropiperidin-4-OL is unique due to the presence of two fluorine atoms and a hydroxyl group, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets .

Properties

IUPAC Name

3,3-difluoropiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO/c6-5(7)3-8-2-1-4(5)9/h4,8-9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQGDOXIAAIQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311016
Record name 3,3-Difluoro-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239596-54-3
Record name 3,3-Difluoro-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239596-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Difluoro-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar, a suspension of 1-benzyl-3,3-difluoropiperidin-4-ol (1.73 g, 7.62 mmol) and Pd(OH)2 (20% Pd, 107 mg) in dry EtOH (50 mL) was stirred at rt under a H2 atmospheric pressure until completion of the reaction. The mixture was then filtered, washed with EA/EtOH, and the filtrate concentrated under reduced pressure to give the title compound as a beige solid.
Quantity
1.73 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
107 mg
Type
catalyst
Reaction Step One

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